molecular formula C11H16ClNO2 B12346914 (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride

(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride

Número de catálogo: B12346914
Peso molecular: 229.70 g/mol
Clave InChI: JJVFJKLPESJUDV-SBSPUUFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Comparison of Chiral Ammonium Salts

Compound Chiral Center Application Reference
(R)-1-(Benzodioxol-5-yl)butan-1-aminium Cl C1 (butanamine) Asymmetric synthesis, ligand design
Cinchona alkaloid-derived ammonium salts Multiple Phase-transfer catalysis
3,4-(Methylenedioxy)aniline derivatives N/A Pharmacophore development

This table illustrates how structural variations in chiral ammonium salts correlate with their functional roles. The presence of the benzodioxole ring in (R)-1-(benzo[d]dioxol-5-yl)butan-1-aminium chloride distinguishes it from other ammonium-based catalysts, offering unique electronic and steric properties for tailored applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C11H16ClNO2

Peso molecular

229.70 g/mol

Nombre IUPAC

[(1R)-1-(1,3-benzodioxol-5-yl)butyl]azanium chloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1

Clave InChI

JJVFJKLPESJUDV-SBSPUUFOSA-N

SMILES isomérico

CCC[C@H](C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-]

SMILES canónico

CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-]

Origen del producto

United States

Métodos De Preparación

Reductive Amination

This method directly links the benzodioxole moiety to the butanamine chain:

  • Aldehyde-amine coupling : Benzo[d]dioxole-5-carbaldehyde reacts with butylamine in the presence of a reducing agent (e.g., NaBH3CN).
  • Purification : Silica gel chromatography isolates the secondary amine.

Key Data :

Parameter Value
Solvent THF or ethanol
Temperature Room temperature to 0°C
Catalyst None required

Quaternization and Salt Formation

The secondary amine is converted to the aminium chloride via:

  • Methylation : Reaction with methyl iodide (CH₃I) in a polar aprotic solvent (e.g., DMF).
  • Salt exchange : Treatment with HCl gas or hydrochloric acid yields the hydrochloride salt.

Example Protocol :

Step Conditions
Quaternization CH₃I, 24 hr, 60°C
Salt formation HCl (g), Et₂O, 0°C

Purification: Recrystallization from ethanol/ether.

Comparative Analysis of Methods

Method Advantages Limitations Yield Source
Condensation-Reduction High stereoselectivity potential Requires cryogenic conditions Moderate
Reductive Amination Direct coupling, no pre-activation Limited scalability High
Quaternization Simple salt formation Harsh methylating agents Good

Challenges and Research Gaps

  • Yield optimization : Reported yields for benzodioxole-amine couplings vary widely (e.g., 40–80%).
  • Scalability : Quaternization steps often require large excesses of methylating agents.
  • Purity : Contaminants from LiBr or Et₃N may necessitate rigorous purification.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinone derivatives.

    Reduction: The aminium group can be reduced to the corresponding amine.

    Substitution: The aromatic ring of the benzo[d][1,3]dioxole can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit the growth of several cancer cell lines, including:

  • Prostate Cancer (LNCaP)
  • Pancreatic Cancer (MIA PaCa-2)
  • Acute Lymphoblastic Leukemia (CCRF-CEM)

The mechanism of action primarily involves the induction of apoptosis and cell cycle arrest at the S phase, highlighting its potential therapeutic role in cancer treatment.

Case Studies

Several studies have documented the efficacy of (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride in cancer research:

  • A study demonstrated that this compound significantly reduced cell viability in prostate cancer cells through apoptosis induction.
  • Another investigation showed its ability to modulate key signaling pathways involved in cancer progression, suggesting a multifaceted approach to its anticancer properties.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in synthesizing other biologically active compounds. Common reactions include oxidation and reduction processes using reagents such as potassium permanganate and lithium aluminum hydride.

Biological Research

The compound has been studied for its interactions with biological systems, particularly regarding its binding affinity to specific receptors and enzymes crucial for cellular proliferation and apoptosis. Ongoing research aims to elucidate its full pharmacological profile and potential side effects, contributing to a more profound understanding of its biological implications.

Mecanismo De Acción

The mechanism of action of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues, while the aminium group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride with analogous compounds, focusing on structural modifications and inferred physicochemical properties:

Compound Core Structure Substituents Key Properties
This compound Benzodioxole + aminium chloride - Benzo[d][1,3]dioxol-5-yl
- (R)-butan-1-aminium chloride
High polarity, ionic character, likely good aqueous solubility
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)...) (Patent: WO 2009/073757) Benzodioxole + pyridinyl-carboxamido - 2,2-Difluorobenzo[d][1,3]dioxol-5-yl
- Cyclopropanecarboxamido
- Pyridinyl
Enhanced lipophilicity, potential metabolic stability due to fluorine substitution
Hypothetical analog: (R)-1-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine Benzodioxole + primary amine - Benzo[d][1,3]dioxol-5-yl
- (R)-propan-1-amine
Lower solubility (neutral amine), increased membrane permeability

Key Observations:

  • Substituent Effects: Fluorination of the benzodioxole ring (as seen in the patented compound ) typically increases lipophilicity and metabolic stability, which could enhance oral bioavailability.
  • Backbone Modifications : Replacing the butan-1-aminium group with a cyclopropanecarboxamido moiety (patent example) introduces conformational rigidity, which may improve target binding affinity. Conversely, shortening the carbon chain (e.g., propan-1-amine) reduces steric bulk but decreases solubility.
  • Solid-State Behavior : The patented compound’s solid forms highlight the importance of crystallographic analysis (e.g., SHELX ) in optimizing stability and dissolution rates. Mercury enables comparison of packing motifs, which is critical for polymorph screening.

Research Findings and Implications

Crystallographic Insights : SHELX has been widely used to refine structures of benzodioxole derivatives, revealing how halogenation (e.g., fluorine) affects bond lengths and crystal packing.

Solubility vs. Bioavailability Trade-offs: The ionic nature of the target compound may limit its use in CNS applications but make it suitable for intravenous formulations. In contrast, neutral analogs (e.g., primary amines) might exhibit better tissue penetration.

Patent-Driven Design : The structural complexity in the patented compound underscores trends in drug development toward fluorinated and conformationally restricted analogs to improve pharmacokinetics.

Actividad Biológica

(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula: C11H15ClNC_{11}H_{15}ClN with a molecular weight of approximately 229.70 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for contributing to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxol-5-yl derivatives with butan-1-amine under controlled conditions. The resulting product is purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Studies : Various derivatives have been tested for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). One study reported IC50 values for certain compounds greater than those of standard drugs like doxorubicin, indicating significant antitumor activity .
CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF-74.524.56

The mechanisms of action include inhibition of EGFR signaling pathways and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological properties of this compound suggest potential effects on neurotransmitter systems. Similar compounds have shown activity as reuptake inhibitors for monoamines like dopamine and norepinephrine, which may implicate this compound in modulating mood and cognitive functions .

Case Studies

A recent case study focused on the use of related benzo[d][1,3]dioxole compounds in animal models demonstrated significant improvements in motor functions associated with neurodegenerative conditions. These findings suggest that the compound could be further explored for therapeutic applications in diseases like Parkinson's .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.